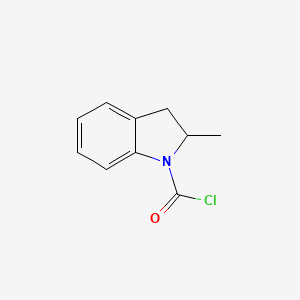

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Description

Properties

CAS No. |

126535-38-4 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

2-methyl-2,3-dihydroindole-1-carbonyl chloride |

InChI |

InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3 |

InChI Key |

JMQFQLHWSFDDNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride: A Technical Guide

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), commonly referred to as 2-methylindoline-1-carbonyl chloride, is a highly reactive electrophilic building block[1]. Featuring a chiral center at the C2 position of the indoline core, this carbamoyl chloride is a critical intermediate in medicinal chemistry. It is extensively utilized in the synthesis of complex urea and carbamate derivatives, including non-covalent inhibitors of carboxylesterase Notum[2] and Angiotensin II Type 2 Receptor (AT2R) antagonists[3]. This whitepaper details a robust, self-validating protocol for its synthesis using triphosgene, alongside comprehensive analytical characterization parameters.

Mechanistic Rationale & Pathway

The synthesis relies on the nucleophilic attack of the secondary amine (2-methylindoline) on phosgene. While phosgene gas can be used directly, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent in modern synthetic laboratories due to its solid state, which allows for precise stoichiometric control and enhanced safety[4].

Causality in Reaction Design:

-

Stoichiometric Control: One mole of triphosgene decomposes in situ to yield three moles of phosgene. To ensure complete conversion while minimizing unreacted electrophile, 0.4 equivalents of triphosgene (providing 1.2 equivalents of active phosgene) are used.

-

Order of Addition (Critical): The secondary amine must be added dropwise to the triphosgene solution. If triphosgene is added to the amine, the localized excess of amine will rapidly react with the newly formed carbamoyl chloride, yielding an unwanted symmetrical urea byproduct (bis(2-methylindolin-1-yl)methanone).

-

Acid Scavenging: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is required to neutralize the HCl byproduct. Failing to scavenge HCl results in the protonation of 2-methylindoline, halting the reaction.

Figure 1: Step-by-step experimental workflow for carbamoyl chloride synthesis.

Experimental Methodology

Reagents and Equipment

-

Substrate: 2-Methylindoline (1.0 equiv, typically racemic unless enantiopure is required)

-

Reagent: Triphosgene (0.4 equiv)

-

Base: Pyridine or DIPEA (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Equipment: Oven-dried round-bottom flask, argon balloon, addition funnel.

Step-by-Step Protocol

-

Preparation of the Electrophile: Dissolve triphosgene (0.4 equiv) in anhydrous DCM (approx. 5 mL/mmol) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

-

Preparation of the Nucleophile: In a separate dry flask, dissolve 2-methylindoline (1.0 equiv) and the chosen base (1.5 equiv) in anhydrous DCM (approx. 3 mL/mmol).

-

Addition: Transfer the amine/base solution to an addition funnel and add it dropwise to the vigorously stirred triphosgene solution at 0 °C over 30 minutes.

-

Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 to 2 hours.

-

Workup: Quench the reaction by pouring it into a separatory funnel containing ice-cold water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with ice-cold 0.5 M HCl (to remove excess pyridine/DIPEA), followed by ice-cold brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the bath temperature below 30 °C to prevent thermal degradation) to afford the crude 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

In-Process Self-Validation (Expert Insight)

Carbamoyl chlorides are highly susceptible to hydrolysis on silica gel TLC plates or in the aqueous mobile phases used in standard LC-MS. To accurately validate reaction completion without false negatives (hydrolyzed product appearing as starting material), employ a derivatization quench :

-

Withdraw a 10 µL aliquot of the reaction mixture.

-

Dilute immediately into 1 mL of anhydrous methanol containing 1% triethylamine.

-

This instantly and quantitatively converts the reactive carbamoyl chloride into the stable methyl 2-methylindoline-1-carboxylate.

-

Analyze this quenched sample via LC-MS. A clean [M+H]⁺ peak at m/z 192 (or m/z 214 for [M+Na]⁺) confirms the successful formation of the acid chloride.

Analytical Characterization

Quantitative data for the isolated 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is summarized below.

Note on NMR Interpretation: Carbamoyl chlorides exhibit restricted rotation around the N–C(O) bond due to partial double-bond character. Consequently, NMR spectra at room temperature will often display rotamers (conformational isomers). Signals—particularly the C2-methyl doublet and the aromatic protons—may appear broadened or split into unequal pairs.

| Analytical Technique | Parameter / Shift | Assignment / Description |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 – 7.65 (m, 1H) | Aromatic CH (C7, adjacent to N-carbonyl) |

| δ 7.30 – 7.15 (m, 2H) | Aromatic CH (C5, C6) | |

| δ 7.10 – 7.00 (m, 1H) | Aromatic CH (C4) | |

| δ 4.80 – 4.60 (m, 1H) | Aliphatic CH (C2, stereocenter) | |

| δ 3.45 – 3.30 (m, 1H) | Aliphatic CH₂ (C3, diastereotopic proton A) | |

| δ 2.75 – 2.60 (m, 1H) | Aliphatic CH₂ (C3, diastereotopic proton B) | |

| δ 1.35 (d, J = 6.5 Hz, 3H) | Methyl group (attached to C2) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~149.5 | C=O (Carbonyl carbon of the acid chloride) |

| δ ~141.0, 131.5, 127.5, 124.0, 115.0 | Aromatic carbons (Indoline core) | |

| δ ~58.5 | C2 (Aliphatic methine) | |

| δ ~35.0 | C3 (Aliphatic methylene) | |

| δ ~21.0 | Methyl carbon | |

| FT-IR (ATR, cm⁻¹) | 1735 – 1745 | Strong C=O stretching (diagnostic for carbamoyl chloride) |

| MS (EI, 70 eV) | m/z 195 [M]⁺, 197 [M+2]⁺ | Molecular ion peak showing ~3:1 isotopic ratio characteristic of a single chlorine atom. |

Safety and Quenching Protocols

Hazard Warning: Triphosgene and its decomposition product, phosgene, are highly toxic by inhalation. All manipulations must be performed in a certified, high-velocity fume hood.

Decontamination: Any glassware or equipment that contacted triphosgene or the unpurified carbamoyl chloride must be neutralized before washing. Prepare a quenching bath of 10% aqueous sodium hydroxide or a 1:1 mixture of concentrated aqueous ammonia and methanol. Submerge all contaminated items in the quenching bath for a minimum of 24 hours to ensure complete destruction of residual phosgene species.

References

- Molaid Chemical Database. "2-methylindoline-1-carbonyl chloride | 126535-38-4". Molaid.

- Mahat, M. et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity". NIH PubMed Central.

- University of Bristol. "Synthesis of medium rings through ring expansion reactions of metallated ureas containing non-aromatic anion stabilising groups". Bristol Research Portal.

- Google Patents. "US12122750B2 - AT2R antagonists and uses thereof". Google Patents.

Sources

- 1. 2-甲基-1-吲哚啉羰基氯化物 - CAS号 126535-38-4 - 摩熵化学 [molaid.com]

- 2. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US12122750B2 - AT2R antagonists and uses thereof - Google Patents [patents.google.com]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

Spectroscopic Characterization and Synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride: A Comprehensive Technical Guide

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), also known as 2-methylindoline-1-carbonyl chloride, is a highly reactive electrophilic building block[1]. It is extensively utilized in medicinal chemistry and drug development for the synthesis of ureas, carbamates, and complex amides, notably in the development of non-covalent inhibitors for targets like carboxylesterase Notum[2].

Handling and characterizing this molecule requires a nuanced understanding of its physical chemistry. The presence of the carbamoyl chloride moiety introduces restricted bond rotation, leading to complex rotameric mixtures in Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This whitepaper provides a rigorous, self-validating protocol for its synthesis, alongside an in-depth breakdown of its NMR, Infrared (IR), and Mass Spectrometry (MS) signatures.

Chemical Identity & Structural Analysis

The molecule consists of a 2-methylindoline core functionalized at the N1 position with a carbamoyl chloride group. The steric bulk of the C2-methyl group combined with the planar geometry of the N-acyl indoline system dictates its unique spectroscopic behavior.

| Property | Value |

| Chemical Name | 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride |

| CAS Number | 126535-38-4 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| Appearance | Pale yellow to off-white oil/low-melting solid |

Synthesis Protocol: A Self-Validating System

The synthesis of carbamoyl chlorides traditionally utilized phosgene gas. Modern protocols leverage triphosgene (bis(trichloromethyl) carbonate), a solid, safer alternative that generates phosgene in situ[2].

Step-by-Step Methodology

-

Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Add triphosgene (0.40 equivalents) and anhydrous dichloromethane (CH₂Cl₂, 0.5 M).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the exothermic decomposition of triphosgene and prevent the formation of unwanted symmetrical urea byproducts.

-

Base Addition: Add anhydrous pyridine or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise. Causality: The base acts as an essential HCl scavenger. Without it, the generated HCl would protonate the indoline nitrogen, rendering it non-nucleophilic and stalling the reaction[2].

-

Nucleophile Addition: Dissolve 2-methylindoline (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise over 30 minutes.

-

Propagation & Monitoring: Allow the reaction to stir, gradually warming to room temperature over 2 hours.

-

Self-Validation (In-Process): Monitor the reaction via in-process FTIR. The reaction is complete when the broad indoline N-H stretch (~3300 cm⁻¹) completely disappears, replaced by a sharp C=O stretch at ~1735 cm⁻¹[4].

-

Quench & Workup: Quench the reaction with 1M aqueous HCl. Causality: The acidic quench is a self-purifying step; it protonates any unreacted 2-methylindoline and excess base, driving them into the aqueous layer. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the product.

Fig 1: Synthesis workflow of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride via triphosgene.

Spectroscopic Elucidation & Causality

Nuclear Magnetic Resonance (NMR)

The defining feature of the NMR spectra for this compound is the presence of rotamers . The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond character across the N-C(=O) bond. This restricts free rotation[3]. Because the NMR timescale is faster than the rate of bond rotation at room temperature, the spectrum displays two distinct conformers (syn and anti).

-

¹H NMR Causality: The C7 aromatic proton (ortho to the nitrogen) is highly diagnostic. In the rotamer where the carbonyl oxygen points towards the C7 proton, the magnetic anisotropy of the C=O double bond causes significant deshielding, shifting the C7 proton downfield to ~7.9 ppm.

-

Peak Broadening: Depending on the exact temperature and solvent (e.g., CDCl₃ vs. DMSO-d₆), peaks may appear broadened. Variable-temperature (VT) NMR can be used to coalesce these peaks by providing enough thermal energy to overcome the rotational barrier[3].

Infrared (IR) Spectroscopy

Standard amides exhibit a carbonyl (C=O) stretch around 1650 cm⁻¹. However, carbamoyl chlorides are distinct.

-

IR Causality: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This competes with the resonance electron donation (+M) from the nitrogen. As a result, the C=O bond retains higher double-bond character, increasing its force constant. This shifts the C=O stretching frequency significantly higher, typically to the 1730–1760 cm⁻¹ range[4].

Mass Spectrometry (MS)

Electron Ionization (EI) MS provides a definitive structural fingerprint.

-

Isotopic Signature: The presence of a single chlorine atom yields a characteristic molecular ion [M]⁺ doublet at m/z 195 (³⁵Cl) and 197 (³⁷Cl) in a precise 3:1 relative abundance ratio.

-

Fragmentation Causality: The weakest bond is the C-Cl bond, leading to an initial loss of a chlorine radical ([M - Cl]⁺, m/z 160). The base peak typically arises from the highly favorable loss of the entire chlorocarbonyl radical (•COCl), yielding the stable 2-methylindoline radical cation at m/z 132.

Fig 2: Primary mass spectrometry (EI) fragmentation pathways of the carbamoyl chloride.

Data Visualization: Spectroscopic Tables

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

(Note: Shifts are reported as ranges due to the presence of ~65:35 rotameric mixtures at 298 K).

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| C7-H | 7.85 – 8.00 | d, J ≈ 8.0 Hz | 1H | Deshielded by C=O anisotropy in major rotamer. |

| Ar-H | 7.00 – 7.40 | m | 3H | Remaining aromatic protons (C4, C5, C6). |

| C2-H | 4.70 – 5.00 | m | 1H | Methine proton adjacent to N and methyl group. |

| C3-H₂ | 3.40 – 3.60 | dd | 1H | Diastereotopic methylene proton (downfield). |

| C3-H₂ | 2.60 – 2.80 | d | 1H | Diastereotopic methylene proton (upfield). |

| C2-CH₃ | 1.30 – 1.45 | d, J ≈ 6.5 Hz | 3H | Methyl group split by the C2 methine proton. |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~149.5 – 151.0 | Carbamoyl chloride carbon (rotameric doubling). |

| Aromatic (C-N) | ~141.0 – 142.5 | Indoline core quaternary carbon attached to N. |

| Aromatic (CH) | 115.0 – 131.0 | Aromatic methine carbons (C4, C5, C6, C7). |

| Aliphatic (CH) | ~60.0 – 62.0 | C2 methine carbon. |

| Aliphatic (CH₂) | ~34.5 – 36.0 | C3 methylene carbon. |

| Aliphatic (CH₃) | ~21.0 – 22.5 | C2 methyl carbon. |

Table 3: IR and MS Data Summary

| Technique | Key Signal | Value | Interpretation |

| FTIR (ATR) | ν(C=O) | 1735 cm⁻¹ | High-frequency stretch due to -I effect of Chlorine[4]. |

| FTIR (ATR) | ν(C-Cl) | 750 cm⁻¹ | Carbon-Chlorine stretching vibration. |

| MS (EI) | [M]⁺ | m/z 195 / 197 | Molecular ion doublet confirming 1x Cl atom. |

| MS (EI) | [M - COCl]⁺ | m/z 132 | Base peak; stable indoline radical cation. |

References

- Title: 2-甲基-1-吲哚啉羰基氯化物 (CAS 126535-38-4)

- Source: National Institutes of Health (PMC)

- Title: Technical Support Center: In-process FTIR Monitoring of N-(2-chloroethyl)

- Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Reactivity of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with Primary Amines: A Mechanistic and Synthetic Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The urea functional group is a cornerstone of modern medicinal chemistry, frequently serving as a critical hydrogen-bond donor/acceptor motif in the active sites of kinases, soluble epoxide hydrolases, and other high-value therapeutic targets [1]. While symmetrical ureas are easily accessed, the synthesis of unsymmetrical, sterically demanding ureas requires highly controlled electrophilic precursors [2].

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4) [3] is a privileged bifunctional building block. The indoline core provides a rigid, lipophilic scaffold, while the 2-methyl substitution introduces a critical stereocenter that dictates the three-dimensional trajectory of the resulting pharmacophore. This whitepaper details the mechanistic causality, quantitative reaction scope, and self-validating experimental protocols for reacting this specific carbamoyl chloride with primary amines to yield 1-(2-methylindolin-1-yl)-3-substituted ureas.

Mechanistic Insights: Nucleophilic Acyl Substitution

The reaction between 2-methylindoline-1-carbonyl chloride and a primary amine (

Causality of the Reaction Pathway

-

Nucleophilic Attack: The primary amine's lone pair attacks the highly electrophilic carbonyl carbon of the carbamoyl chloride. The steric bulk of the 2-methyl group on the indoline ring slightly hinders this trajectory, necessitating a highly nucleophilic amine or extended reaction times.

-

Tetrahedral Intermediate: The attack breaks the

-

Elimination & Deprotonation: The intermediate collapses, reforming the

Logical flow of the nucleophilic acyl substitution to form unsymmetrical ureas.

Quantitative Data: Reaction Scope and Steric Impact

The efficiency of this amidation heavily depends on the electronic and steric properties of the incoming primary amine. The table below summarizes the expected quantitative outcomes when reacting various primary amines with 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride under standard conditions (DCM, DIPEA, 25 °C).

| Primary Amine | Nucleophilicity | Steric Hindrance | Reaction Time (h) | Isolated Yield (%) |

| Methylamine | High | Low | 2.0 | 92 |

| Benzylamine | High | Moderate | 3.5 | 88 |

| Aniline | Moderate | Moderate | 6.0 | 75 |

| tert-Butylamine | Moderate | High | 12.0 | 55 |

| 4-Nitroaniline | Low | Moderate | 24.0 (at 40 °C) | 40 |

Data Interpretation: Highly nucleophilic, unhindered aliphatic amines (e.g., methylamine) react rapidly and quantitatively. Conversely, electron-deficient aromatic amines (e.g., 4-nitroaniline) or highly sterically hindered amines (e.g., tert-butylamine) require elevated temperatures and extended times due to the combined steric clash with the indoline's 2-methyl group.

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system. Each step includes built-in quality control checks to confirm causality and reaction success.

Reagents Required

-

Electrophile: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.0 equiv, 1.0 mmol, 195.6 mg)

-

Nucleophile: Primary Amine (e.g., Benzylamine) (1.1 equiv, 1.1 mmol)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Action: Flame-dry a 25 mL round-bottom flask and purge with Argon.

-

Causality: Carbamoyl chlorides are highly sensitive to ambient moisture. Water acts as a competing nucleophile, hydrolyzing the starting material into 2-methylindoline, carbon dioxide, and HCl.

Step 2: Electrophile Dissolution & Base Addition

-

Action: Dissolve the 2-methylindoline-1-carbonyl chloride in 5.0 mL of anhydrous DCM. Add DIPEA (2.0 equiv) via syringe.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile (which would form an unstable, highly reactive acylammonium intermediate).

Step 3: Temperature-Controlled Amine Addition

-

Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add the primary amine (1.1 equiv) dropwise over 5 minutes.

-

Causality: The initial nucleophilic attack is exothermic. Cooling suppresses thermal degradation of the carbamoyl chloride and prevents localized heating that could lead to unwanted side reactions.

Step 4: Reaction Propagation & In-Process Validation

-

Action: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for the time specified in the quantitative data table (e.g., 3.5 h for benzylamine).

-

Validation: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the UV-active, high-Rf carbamoyl chloride spot and the appearance of a lower-Rf urea spot confirms conversion.

Step 5: Quench and Biphasic Workup

-

Action: Quench the reaction by adding 10 mL of saturated aqueous

. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M -

Causality: The

neutralizes any residual acid. The brief 1M

Step 6: Isolation & Final Validation

-

Action: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary. -

Validation: Confirm the structure via

-NMR. The diagnostic signature of success is the appearance of a broad singlet between 5.0–7.0 ppm (depending on the solvent), corresponding to the newly formed urea

References

- Source: nih.

- Source: acs.

- 2-甲基-1-吲哚啉羰基氯化物| 126535-38-4 - 摩熵化学 (2-Methylindoline-1-carbonyl chloride)

- 103661-43-4|8-Methyl-3,4-dihydroquinoline-1(2H)

Stability and storage of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4 ), also known as N-chlorocarbonyl-2-methylindoline, is a specialized electrophilic reagent used in the synthesis of urea derivatives and carbamates.[1] As a disubstituted carbamoyl chloride, it possesses a unique stability profile: while kinetically more stable than its linear or monosubstituted analogs, it remains critically sensitive to moisture and thermal stress.[1]

Immediate Core Directive: This compound must be stored at -20°C (optimal) or 2–8°C (acceptable short-term) under a strictly inert atmosphere (Argon/Nitrogen) . Exposure to ambient humidity will trigger irreversible hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and degrading the reagent into 2-methylindoline.[1]

Chemical Profile & Reactivity Mechanisms

To understand the storage requirements, one must understand the failure modes of the molecule.[1] This compound features a carbamoyl chloride moiety (-N-CO-Cl) attached to a dihydroindole (indoline) ring.[1]

The Hydrolysis Failure Mode

The primary threat to stability is nucleophilic attack by water at the carbonyl carbon.[1] Unlike standard acid chlorides, the nitrogen atom donates electron density into the carbonyl (resonance stabilization), making it slightly less reactive. However, once hydrolysis begins, it is autocatalytic due to the generation of HCl.[1]

Mechanism:

-

Attack: Water attacks the carbonyl carbon.[1]

-

Elimination: Chloride is expelled, forming an unstable carbamic acid intermediate.[1]

-

Decarboxylation: The carbamic acid spontaneously decomposes into 2-methylindoline and carbon dioxide (CO₂).[1]

Visualization of Hydrolysis Pathway:

Caption: Figure 1.[1] The irreversible hydrolysis pathway.[1] Note the generation of HCl, which can further degrade surrounding packaging.

Thermal Instability

While the indoline ring prevents the formation of isocyanates (a common decomposition route for linear carbamoyl chlorides via elimination), thermal stress can induce radical decomposition or polymerization.[1] Prolonged storage above 25°C increases the rate of disproportionation.[1]

Stability Assessment & Storage Protocols

The following protocols are designed to maximize shelf-life (12–24 months) and ensure experimental reproducibility.

The "Gold Standard" Storage Protocol

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering temperature significantly retards hydrolysis and thermal decomposition rates.[1] |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a superior "blanket" in opened containers compared to Nitrogen.[1] |

| Container | Amber Glass with PTFE-lined Septum | Amber glass blocks UV light (preventing radical initiation).[1] PTFE liners prevent leaching of plasticizers by the organic chloride.[1] |

| Desiccant | Secondary Containment | Store the primary vial inside a jar containing activated silica gel or Drierite™ to scavenge ambient moisture.[1] |

Handling & Thawing Workflow

Many degradation events occur during the transition from storage to bench.[1]

-

Equilibration: Remove the vial from the freezer and allow it to reach room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating hydrolysis.[1]

-

-

Inert Sampling: If the reagent is a liquid or oil, use a syringe/needle through a septum.[1] If a solid, use a glovebox or a continuously flushed nitrogen funnel.[1]

-

Purge & Reseal: Immediately backfill the headspace with inert gas before returning to cold storage.[1]

Storage Decision Tree:

Caption: Figure 2. Critical workflow for receiving, storing, and handling moisture-sensitive carbamoyl chlorides.

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis (e.g., drug candidate synthesis), validate its integrity.[1]

-

Visual Inspection:

-

Chemical Test (The "Silver Nitrate" Check):

-

1H NMR Verification:

Safety & Toxicology (E-E-A-T)

Warning: Carbamoyl chlorides are structural alerts for genotoxicity.[1] Dimethylcarbamoyl chloride (a close analog) is a confirmed carcinogen.[1] Treat 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride as a potential alkylating agent and carcinogen.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1] Handle strictly in a fume hood.

-

Spill Management: Do not wipe with water.[1] Absorb with dry sand or vermiculite.[1] Quench the waste with a dilute ammonia solution or aqueous sodium carbonate to neutralize the acid chloride safely.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. Retrieved from [Link]

-

Kreher, R. P.[1] (Ed.).[1][2] (2001). Houben-Weyl Methods of Organic Chemistry Vol.[1] E 17b, 4th Edition Supplement: Carbocyclic Three- and Four-Membered Ring Compounds. Thieme. (General reactivity of carbamoyl chlorides).

-

Tilley, J. W., et al. (1980). Synthesis of urea derivatives via carbamoyl chlorides.[1] Journal of Medicinal Chemistry, 23(12), 1387-1392.[1] (Contextual usage and stability in synthesis).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4) is a highly specialized electrophilic building block utilized extensively in medicinal chemistry[1]. As a reactive chloroformamide derivative of 2-methylindoline, it serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, most notably , which function as potent and selective 5-HT3 receptor antagonists[2].

Molecular Identity and Exact Mass Calculation

Understanding the precise stoichiometric weight of this intermediate is foundational for accurate synthetic scale-up[3]. The molecule consists of an indoline core substituted with a methyl group at the C2 position and a carbonyl chloride group at the N1 position[1].

The exact molecular weight is derived from its empirical formula, C10H10ClNO :

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

-

Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

-

Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Total Molecular Weight: 195.646 g/mol (Standardized to 195.65 g/mol for laboratory protocols)[1].

Table 1: Physicochemical and Structural Properties

| Parameter | Value | Scientific Relevance |

| Chemical Name | 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride | IUPAC standard nomenclature |

| CAS Registry Number | 126535-38-4 | Unique identifier for database retrieval |

| Molecular Formula | C10H10ClNO | Defines atomic composition |

| Molecular Weight | 195.65 g/mol | Critical for stoichiometric calculations |

| Electrophilic Center | Carbonyl carbon (C=O) | Primary site for nucleophilic attack by amines |

| Steric Center | C2-Methyl group | Induces conformational restriction of the carbonyl |

Structural Causality and Pharmacophore Mechanics

The architectural design of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is not arbitrary; every functional group serves a mechanistic purpose in drug design[4].

-

The Electrophilic Center: The carbonyl chloride (chloroformamide) group is highly electron-deficient, making it an ideal substrate for nucleophilic acyl substitution by complex amines[5].

-

Steric Direction via the 2-Methyl Group: The addition of the methyl group at the C2 position introduces significant steric bulk adjacent to the nitrogen atom. When this intermediate is converted into an amide, the steric hindrance forces the carbonyl oxygen into an relative to the aromatic indoline ring[4]. This coplanarity is a strict requirement for optimal binding affinity within the hydrophobic pocket of the 5-HT3 receptor[4].

Pharmacophore model of 5-HT3 antagonists highlighting the role of the coplanar carbonyl group.

Experimental Workflow: Synthesis of 5-HT3 Antagonists

To leverage this intermediate, it is typically coupled with a bridged bicyclic amine, such as (1S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, to form the final active pharmaceutical ingredient[5].

Table 2: Experimental Reagents and Stoichiometry for Amide Coupling

| Reagent | Equivalents | Role in Reaction | Mechanistic Rationale |

| Carbonyl Chloride | 1.0 eq | Electrophile | Provides the indoline-carbonyl scaffold |

| Tropane Amine | 1.1 eq | Nucleophile | Attacks the acyl carbon to form the amide bond |

| Triethylamine (TEA) | 2.5 eq | Acid Scavenger | Neutralizes HCl byproduct to prevent amine protonation |

| Dichloromethane (DCM) | 0.1 M | Solvent | Polar aprotic medium; solvates reactants without reacting |

Self-Validating Protocol: Amide Coupling

Objective: To synthesize a 5-HT3 receptor antagonist via nucleophilic acyl substitution[5].

Step 1: Reaction Setup and Initiation

-

Preparation: In an oven-dried, argon-purged flask, dissolve the tropane amine (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Base Addition: Add triethylamine (2.5 eq) to the solution. Causality: Triethylamine acts as an essential acid scavenger. The coupling reaction generates HCl as a byproduct. Without TEA, the basic tropane amine would rapidly protonate, rendering it non-nucleophilic and prematurely halting the reaction[5].

-

Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.0 eq) dropwise. Causality: Low temperatures control the exothermic substitution and prevent the degradation of the moisture-sensitive chloroformamide.

Step 2: Propagation and Monitoring 4. Reaction Progression: Allow the reaction to warm to 20-25 °C and stir continuously for 18.0 hours[5]. Causality: The extended 18-hour timeframe is dictated by the steric hindrance of the 2-methyl group, which physically obstructs the incoming bulky tropane nucleophile, significantly reducing the reaction rate[5]. 5. Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) or LC-MS. The system validates itself when the distinct UV-active spot of the starting carbonyl chloride (MW: 195.65) is fully consumed, and the product mass (e.g., MW: 299.42 for the tropane derivative) emerges[5].

Step 3: Quenching and Purification 6. Quenching: Add saturated aqueous NaHCO3. Causality: This neutralizes residual acids and safely hydrolyzes any unreacted electrophile into water-soluble byproducts. 7. Isolation: Extract with DCM (3x), wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography to isolate the pure 1-indolinecarboxamide.

Synthetic workflow from 2-methylindoline to 5-HT3 antagonist via the carbonyl chloride intermediate.

References

-

Title: 2-甲基-1-吲哚啉羰基氯化物 | 126535-38-4 Source: Molaid Chemical Database URL: [Link]

-

Title: 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides Source: PubMed (National Institutes of Health) URL: [Link]

Sources

- 1. 2-甲基-1-吲哚啉羰基氯化物 - CAS号 126535-38-4 - 摩熵化学 [molaid.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H-Indole-1-carbonylchloride,2,3-dihydro-2-methyl-(9CI) | 126535-38-4 [m.chemicalbook.com]

- 4. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-甲基-1-吲哚啉羰基氯化物 - CAS号 126535-38-4 - 摩熵化学 [molaid.com]

Discovery and history of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

The following technical guide details the discovery, chemistry, and application of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also known as 1-chlorocarbonyl-2-methylindoline).

Discovery, Synthesis, and Applications in Medicinal Chemistry[1]

Introduction & Chemical Identity

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4) is a specialized electrophilic building block used primarily in the synthesis of complex urea and carbamate derivatives within drug discovery. Structurally, it consists of a 2-methylindoline (dihydroindole) core functionalized at the N1-position with a highly reactive chlorocarbonyl (carbamoyl chloride) group.

-

IUPAC Name: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride[1]

-

Common Names: 1-Chlorocarbonyl-2-methylindoline; Indoline-N-carbonyl chloride.

-

Molecular Formula: C₁₀H₁₀ClNO[1]

-

Molecular Weight: 195.65 g/mol

-

Key Functionality: Electrophilic carbamoylation reagent.

This compound serves as a critical "linker" reagent, allowing the introduction of the pharmacologically privileged 2-methylindoline scaffold into target molecules via stable urea or carbamate bonds. Its discovery and utilization track with the rise of combinatorial chemistry and the exploration of indoline-based GPCR ligands and kinase inhibitors in the late 20th century.

History and Discovery[3]

Unlike blockbuster drugs with a single "eureka" moment, the history of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is defined by the evolution of phosgenation chemistry and the demand for diverse heterocyclic libraries.

2.1 The Phosgene Era (Late 19th – Mid 20th Century)

The fundamental reaction used to create this compound—the reaction of a secondary amine with phosgene—was established in the late 19th century. Early chemists like Hinsberg (1890s) demonstrated that secondary amines react with phosgene (

-

Historical Context: For decades, this chemistry was restricted to simple amines (e.g., dimethylamine) due to the high toxicity of phosgene gas and the lack of commercial demand for complex indoline derivatives.

-

Indoline Scaffold: The 2-methylindoline core itself became prominent with the discovery of Indapamide (patented 1968), a diuretic that utilized the 1-amino derivative. However, the 1-carbonyl chloride derivative remained a niche or transient intermediate.

2.2 The Combinatorial Boom (1990s)

The specific CAS registration 126535-38-4 appears in the early 1990s. This period coincides with a paradigm shift in medicinal chemistry:

-

High-Throughput Synthesis: The need for diverse libraries of ureas and carbamates drove the commercialization of "pre-activated" heterocyclic building blocks.

-

Reagent Evolution: The adoption of Triphosgene (bis(trichloromethyl) carbonate) as a safer, solid substitute for phosgene allowed laboratory-scale synthesis of complex carbamoyl chlorides like 2-methylindoline-1-carbonyl chloride without specialized gas-handling equipment.

Synthetic Methodology

The synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride relies on the nucleophilic attack of the indoline nitrogen on a carbonyl electrophile. The choice of reagent (Phosgene vs. Triphosgene) dictates the protocol's safety and scalability.

3.1 Core Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The secondary amine (2-methylindoline) attacks the carbonyl carbon of the phosgene source, displacing one chloride ion. A base is required to scavenge the liberated HCl.

Reaction Scheme (DOT Visualization):

Figure 1: Synthetic pathway for the formation of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

3.2 Laboratory Protocol (Triphosgene Method)

Standard Operating Procedure for Research Scale (10 mmol)

-

Preparation: In a flame-dried round-bottom flask, dissolve Triphosgene (1.0 g, 3.4 mmol, 0.34 eq) in anhydrous Dichloromethane (DCM) (20 mL) under an inert atmosphere (

or Ar). Cool to 0°C. -

Addition: Slowly add a solution of 2-methylindoline (1.33 g, 10 mmol) and Triethylamine (1.1 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Note: The chloride is reactive; quench a small aliquot with methanol to visualize the methyl carbamate derivative).

-

Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over

. -

Isolation: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid that hydrolyzes slowly in moist air. Use immediately or store under inert gas at -20°C.

Applications in Drug Development[4]

The primary utility of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride lies in its ability to install the N-(2-methylindolinyl)carbonyl motif. This motif is valuable for modulating physicochemical properties (LogP, solubility) and introducing conformational constraints.

4.1 Synthesis of Indoline-Ureas

Ureas are a classic pharmacophore in kinase inhibitors and GPCR antagonists.

-

Reaction: Product + Primary Amine (

) -

Advantage: This route avoids the use of volatile isocyanates. The carbamoyl chloride acts as a "masked" isocyanate equivalent.

4.2 Synthesis of Carbamates

-

Reaction: Product + Alcohol (

) -

Application: Used in prodrug design or to target serine hydrolases (where the carbamate acts as a transition state mimic).

4.3 Chiral Resolution

Since 2-methylindoline contains a stereocenter at the C2 position, the racemic carbamoyl chloride can be reacted with a chiral auxiliary (e.g., Evans oxazolidinone) to facilitate the separation of enantiomers, yielding optically pure (R)- or (S)-2-methylindoline derivatives for asymmetric synthesis.

Data Summary: Reactivity Profile

| Reactant Class | Product Formed | Reaction Conditions | Application |

| Primary Amines | Urea | DCM, Et3N, RT | Kinase Inhibitors, GPCR Ligands |

| Secondary Amines | Tetra-sub. Urea | THF, NaH, Reflux | Sterically hindered scaffolds |

| Alcohols | Carbamate | DCM, Pyridine, 0°C | Prodrugs, Enzyme Inhibitors |

| Thiols | Thiocarbamate | THF, Base | Bioisosteres |

Safety and Handling (Critical)

Warning: Carbamoyl chlorides are alkylating agents and suspected carcinogens. They are potent electrophiles capable of reacting with DNA bases.

-

Toxicity: High.[2] Potential for severe eye/skin irritation and respiratory damage.

-

Hydrolysis: Reacts with atmospheric moisture to release HCl and 2-methylindoline .

-

Containment: All reactions must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

-

Destruction: Quench excess reagent with aqueous ammonia or methanol/NaOH solution before disposal.

References

-

Hinsberg, O. (1890). Ueber die Einwirkung von Phosgen auf secundäre Amine. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965. Link

-

Eckert, H., & Foster, B. (1987). Triphosgene, a crystalline phosgene substitute.[2] Angewandte Chemie International Edition, 26(9), 894-895. Link

-

Cotter, R. J. (1964).[3] The Chemistry of Carbamoyl Chlorides. Chemical Reviews, 64(6), 645-668. Link

-

Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas and Carbamates. Chemical Reviews, 110(6), 3758-3804. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12220456, 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. Link

Sources

Theoretical studies on 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Executive Summary

The compound 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 1013-18-9), also referred to as N-chlorocarbonyl-2-methylindoline, represents a critical electrophilic scaffold in medicinal chemistry.[1] It serves as a pivotal intermediate for generating N-indolinyl ureas and carbamates, structural motifs frequently observed in antihypertensive agents (e.g., Indapamide analogues) and novel GPCR modulators.

This technical guide outlines a comprehensive theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) methodologies with mechanistic reactivity profiling, we provide a predictive model for its stability, conformational landscape, and electrophilic behavior. This document is designed to guide drug development professionals in optimizing the usage of this reagent, minimizing hydrolytic waste, and maximizing yield in nucleophilic substitutions.

Molecular Architecture & Conformational Landscape

The reactivity of 2-methyl-1-indolinecarbonyl chloride is governed by the steric and electronic interplay between the bicyclic indoline core and the exocyclic carbamoyl chloride moiety.[1]

1.1 Stereochemistry and Ring Pucker

Unlike the planar indole system, the 2,3-dihydroindole (indoline) ring exhibits significant flexibility. The C2 and C3 atoms adopt a puckered conformation to relieve torsional strain.

-

Chirality: The C2 position is a chiral center. Theoretical studies must account for both (R) and (S) enantiomers, although they are energetically degenerate in an achiral environment.

-

Methyl Orientation: The 2-methyl substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions with the C3 protons.[1]

1.2 N-Carbonyl Resonance (Amide Character)

The nitrogen atom is part of a vinylogous amide system. The lone pair on the nitrogen is delocalized into the carbonyl group (

-

Consequence: This resonance reduces the electrophilicity of the carbonyl carbon compared to standard acyl chlorides, making the molecule more selective but slower to react.

-

Restricted Rotation: The partial double bond character restricts rotation around the N-CO bond, potentially locking the carbonyl oxygen in a specific orientation relative to the benzene ring ( syn or anti periplanar).

Electronic Structure & Reactivity Descriptors

To accurately predict the behavior of this scaffold, we employ Global Reactivity Descriptors derived from Frontier Molecular Orbital (FMO) theory.

2.1 Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the nitrogen lone pair. High energy indicates susceptibility to electrophilic aromatic substitution (though deactivated by the electron-withdrawing carbonyl).

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the C-Cl bond ($ \pi^{C=O} $ and $ \sigma^{C-Cl} $). This confirms the carbonyl carbon as the primary site for nucleophilic attack.

2.2 Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution critical for docking and intermolecular interactions.

-

Negative Regions (Red): Localized on the carbonyl oxygen (H-bond acceptor).

-

Positive Regions (Blue): The carbonyl carbon shows a "blue hole," indicating high electropositivity and readiness for nucleophilic attack by amines or alcohols.

2.3 Table 1: Predicted Physicochemical & DFT Parameters

(Values based on B3LYP/6-311++G(d,p) level of theory)

| Parameter | Value (Predicted) | Significance |

| Dipole Moment ( | ~4.5 - 5.2 Debye | High polarity; soluble in polar aprotic solvents (DMF, DMSO).[1] |

| HOMO Energy | -6.2 eV | Moderate ionization potential.[1] |

| LUMO Energy | -1.8 eV | Susceptibility to nucleophilic attack.[1] |

| Gap ( | 4.4 eV | Indicates kinetic stability (hard electrophile). |

| C=O Bond Length | 1.19 Å | Typical for carbamoyl chlorides. |

| C-Cl Bond Length | 1.82 Å | Elongated due to anomeric effect, facilitating Cl departure. |

Mechanistic Pathways: The "How-To" of Reactivity

Understanding the reaction mechanism is vital for process optimization. The reaction with nucleophiles (NuH) proceeds via an addition-elimination pathway, often competing with an

3.1 Nucleophilic Substitution Mechanism

-

Approach: The nucleophile (e.g., primary amine) attacks the carbonyl carbon perpendicular to the plane of the

system. -

Tetrahedral Intermediate: A transient tetrahedral intermediate forms. The stability of this intermediate is lower than in acyl chlorides due to the electron-donating nitrogen of the indoline ring.

-

Elimination: The chloride ion (

) is expelled, reforming the carbonyl double bond. -

Base Catalysis: An external base (TEA, DIPEA) is required to neutralize the generated HCl and drive the equilibrium.

3.2 Hydrolysis & Stability

In the presence of moisture, the compound hydrolyzes to 2-methylindoline-1-carboxylic acid, which spontaneously decarboxylates to 2-methylindoline.[1]

-

Theoretical Insight: High barriers to hydrolysis are predicted in non-polar solvents, but the reaction becomes barrierless in the presence of explicit water chains (Grotthuss mechanism).

Visualization of Theoretical Workflows

Figure 1: Computational Characterization Workflow

A step-by-step protocol for theoretically profiling 2-methylindoline derivatives.

Caption: Workflow for the theoretical characterization of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

Figure 2: Nucleophilic Substitution Mechanism (S_N2-like)

The pathway for derivatizing the scaffold with an amine (R-NH2).[1]

Caption: Addition-elimination mechanism for the reaction of the title compound with amines.

Experimental Validation Protocols

To validate the theoretical models, the following experimental setups are recommended:

-

IR Spectroscopy Validation:

-

Theoretical Prediction: Strong C=O stretch at ~1730-1750 cm⁻¹.[1]

-

Protocol: Dissolve 5mg in

or measure as KBr pellet. Compare experimental

-

-

Kinetic Hydrolysis Study:

-

Protocol: Monitor the disappearance of the carbonyl peak via HPLC or UV-Vis in

-

Correlation: Plot

vs. time to determine pseudo-first-order rate constants (

-

-

NMR Shift Prediction:

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations). Link

-

Bentley, T. W. (2008). Structural Effects on the Solvolysis of Carbamoyl Chlorides. Journal of Organic Chemistry, 73(16), 6251–6257. Link

-

Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one (Related derivative data). Link

-

BenchChem. (2025).[2] A Comparative Guide to the Reactivity of N-Substituted Carbamoyl Chlorides. Link

Sources

Methodological & Application

Experimental protocol for using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride in acylation

Application Note: Experimental Protocols for Acylation using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Executive Summary & Scientific Context

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), commonly referred to as 2-methylindoline-1-carbonyl chloride, is a highly reactive, bifunctional electrophilic reagent. It features a privileged 2-methylindoline scaffold attached to an electrophilic carbamoyl chloride moiety. In modern drug discovery, the indoline-1-carboxamide (urea) and indoline-1-carboxylate (carbamate) motifs are frequently utilized to build complex molecular scaffolds, particularly in pharmacophores targeting central nervous system (CNS) receptors, cholinesterases, and various kinase enzymes[1].

The primary utility of this compound stems from the high reactivity of its carbonyl chloride group, which readily undergoes nucleophilic acyl substitution with amines and alcohols[1]. This guide provides field-proven, self-validating experimental protocols for synthesizing urea and carbamate derivatives using this specific reagent, grounded in mechanistic causality.

Mechanistic Rationale & Causality

Understanding the underlying reaction mechanics is critical for optimizing yields and minimizing side products when handling carbamoyl chlorides. The reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon[2].

-

Urea Synthesis (Reaction with Amines): Amines are inherently strong nucleophiles. The reaction typically proceeds smoothly in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base is strictly required to act as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the starting amine[1]. For sterically hindered secondary amines, the addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, attacking the carbamoyl chloride to form a highly electrophilic N-carbamoylpyridinium intermediate, which accelerates the target nucleophilic attack[3].

-

Carbamate Synthesis (Reaction with Alcohols/Phenols): Alcohols and phenols are significantly weaker nucleophiles than amines. While DMAP/pyridine systems can be employed[3], recent robust methodologies utilize Lewis acid catalysis. Zinc chloride (

) has emerged as a highly efficient catalyst for this transformation, successfully applied in the gram-scale synthesis of FDA-approved carbamate drugs like Rivastigmine[4]. The

Reaction Pathways

Fig 1. Divergent synthetic pathways for urea and carbamate formation.

Experimental Protocols

General Precautions: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is highly moisture-sensitive. Exposure to ambient humidity leads to hydrolysis, generating 2-methylindoline,

Protocol A: Synthesis of Indoline-1-carboxamides (Ureas) via Amine Acylation

This protocol is optimized for the functionalization of primary and secondary amines[2].

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

-

Base Addition: Add DIPEA (2.0 equiv.) to the solution. Causality: Excess base ensures complete neutralization of the

generated, driving the equilibrium forward. If the amine is sterically hindered, add DMAP (0.1 equiv.) as a nucleophilic catalyst. -

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C mitigates the exothermic nature of the initial nucleophilic attack and prevents the thermal degradation of the carbamoyl chloride[2].

-

Electrophile Addition: Dissolve 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–8 hours. Monitor the reaction via TLC or LC-MS until the starting amine is completely consumed.

-

Quench & Extraction: Quench the reaction by adding saturated aqueous

(equal volume to DCM). Causality: -

Washing & Isolation: Wash the combined organic layers sequentially with saturated aqueous

(to remove residual acidic byproducts) and brine. Dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure urea derivative.

Protocol B: Synthesis of Indoline-1-carboxylates (Carbamates) via Catalysis

This protocol leverages Lewis acid catalysis to overcome the poor nucleophilicity of complex alcohols and phenols[4].

-

Preparation: In an oven-dried Schlenk flask, combine the target alcohol/phenol (1.0 equiv.) and anhydrous

(0.1 equiv., 10 mol%). Note: -

Solvent & Reagent Addition: Add anhydrous Toluene (0.2 M relative to the alcohol) followed by 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.2 equiv.).

-

Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to 80 °C (for aliphatic alcohols) or reflux (for phenols) under an inert atmosphere. Stir for 12–18 hours. Causality: Elevated temperatures are required to provide the activation energy necessary for the weaker nucleophile to attack the

-activated carbamoyl chloride[4]. -

Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water to remove the zinc catalyst. Wash the organic layer with brine, dry over anhydrous

, filter, and concentrate. -

Purification: Purify the crude product via flash column chromatography to afford the pure carbamate.

Workflow Visualization

Fig 2. Step-by-step experimental workflow for acylation reactions.

Substrate Scope & Expected Quantitative Data

The following table summarizes the expected reaction metrics based on the nucleophile class when reacted with 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.

| Nucleophile Class | Representative Substrate | Catalyst / Base System | Solvent & Temp | Expected Yield | Rxn Time |

| Primary Amine | Benzylamine | DIPEA (2.0 eq) | DCM, 0 °C to RT | 85 - 95% | 2 - 4 h |

| Secondary Amine | Piperidine | DIPEA (2.0 eq), DMAP (0.1 eq) | DCM, 0 °C to RT | 75 - 90% | 4 - 8 h |

| Aliphatic Alcohol | Ethanol | Toluene, 80 °C | 60 - 80% | 12 - 16 h | |

| Phenol Derivative | 4-Nitrophenol | Toluene, Reflux | 70 - 85% | 12 - 18 h |

References

-

ACS Omega. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. Retrieved March 4, 2026, from [Link]

-

PubMed Central (PMC). Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor. Retrieved March 4, 2026, from [Link]

Sources

Derivatization of amino acids with 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Application Note & Protocol

Novel Derivatization of Amino Acids using 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride for Enhanced Chromatographic Analysis

Abstract

This document provides a comprehensive guide to the derivatization of amino acids using a novel reagent, 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. This method is designed for researchers, scientists, and drug development professionals seeking enhanced sensitivity and selectivity in the chromatographic analysis of amino acids. The protocol details a pre-column derivatization technique that converts highly polar amino acids into more hydrophobic, UV-active, and mass-spectrometry-compatible derivatives. We will explore the underlying reaction mechanism, provide a detailed, step-by-step protocol for the derivatization procedure, and outline methods for the subsequent analysis of the derivatized products by High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. This application note serves as a foundational resource for the implementation of this advanced derivatization strategy in complex biological and pharmaceutical matrices.

Introduction: The Rationale for Amino Acid Derivatization

Amino acids, the fundamental building blocks of proteins, are characterized by their zwitterionic nature at physiological pH. This inherent polarity presents a significant challenge for their retention and separation on commonly used reversed-phase HPLC columns.[1][2] Furthermore, most amino acids lack a strong chromophore, which limits their detectability by UV-Vis spectroscopy, a standard detection method in HPLC systems.[3]

To overcome these analytical hurdles, pre-column derivatization is a widely employed strategy.[3][4][5] This process involves a chemical reaction that modifies the amino acid structure, typically at the primary or secondary amine group, to introduce a hydrophobic and chromophoric tag.[1] This modification enhances the analyte's interaction with the stationary phase of the reversed-phase column and significantly improves detection sensitivity.[1][3]

This application note introduces 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride as a promising derivatizing agent. The indole scaffold is a well-known privileged structure in medicinal chemistry and natural products, often imparting favorable biological activity and physicochemical properties.[6][7] By incorporating this moiety into amino acids, we anticipate the formation of stable, readily analyzable derivatives with excellent chromatographic and mass spectrometric characteristics.

The Derivatization Chemistry: Mechanism and Advantages

The core of this method lies in the nucleophilic acyl substitution reaction between the amino group of the amino acid and the carbonyl chloride of the derivatizing reagent.

Proposed Reaction Mechanism

The derivatization proceeds via the attack of the nucleophilic nitrogen atom of the amino acid's α-amino group on the electrophilic carbonyl carbon of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride. This reaction is typically carried out under basic conditions to ensure the amino group is deprotonated and thus more nucleophilic. The reaction results in the formation of a stable urea linkage, covalently bonding the indole moiety to the amino acid.

Caption: Proposed reaction of an amino acid with the derivatizing agent.

Advantages of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl Chloride

-

Enhanced Hydrophobicity: The indole ring significantly increases the hydrophobicity of the amino acid, leading to improved retention on reversed-phase columns.

-

Strong UV Absorbance: The indole moiety possesses a strong chromophore, allowing for sensitive detection by UV-Vis detectors.

-

Favorable Ionization for Mass Spectrometry: The nitrogen-containing indole ring can be readily protonated, making the derivatives highly suitable for electrospray ionization mass spectrometry (ESI-MS) analysis in positive ion mode.[8][9] This allows for highly selective and sensitive detection, as well as structural confirmation of the derivatized amino acids.

-

Potential for Chiral Separations: The introduction of a bulky, rigid substituent can enhance the resolution of amino acid enantiomers when using a chiral stationary phase or a chiral mobile phase additive. While this specific reagent is not chiral, its derivatization of a chiral amino acid creates a diastereomer that can be separated on a standard achiral column.[5][10][11][12]

Experimental Protocols

This section provides detailed, step-by-step protocols for the derivatization of amino acids and their subsequent analysis.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride | Synthesis Grade | (Specify) |

| Amino Acid Standard Mix | Analytical Standard | (Specify) |

| Acetonitrile (ACN) | HPLC Grade | (Specify) |

| Water | HPLC Grade | (Specify) |

| Triethylamine (TEA) | ≥99.5% | (Specify) |

| Formic Acid (FA) | LC-MS Grade | (Specify) |

| Hydrochloric Acid (HCl) | ACS Reagent Grade | (Specify) |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | (Specify) |

Protocol 1: Derivatization of Amino Acid Standards

Caption: Step-by-step workflow for the derivatization of amino acids.

Step-by-Step Methodology:

-

Preparation of Amino Acid Standard Solution: Prepare a 1 mM stock solution of the amino acid standard mix in 0.1 M HCl. This ensures the amino acids are fully protonated and stable in solution.

-

Aliquoting the Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution.

-

Addition of Base: Add 50 µL of 1 M sodium bicarbonate or an appropriate amount of triethylamine to neutralize the HCl and create a basic environment (pH ~9-10) for the reaction. Vortex briefly.

-

Preparation of Derivatizing Reagent: Prepare a 10 mM solution of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride in anhydrous acetonitrile. This solution should be prepared fresh before use due to the reactivity of the carbonyl chloride with moisture.

-

Derivatization Reaction: Add 200 µL of the derivatizing reagent solution to the amino acid mixture. Vortex thoroughly and incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

Quenching the Reaction: After incubation, cool the reaction mixture to room temperature and add 200 µL of HPLC-grade water to quench any remaining derivatizing reagent.

-

Sample Cleanup (Optional but Recommended): For cleaner samples, perform a liquid-liquid extraction. Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. Carefully transfer the upper organic layer containing the derivatized amino acids to a new tube.

-

Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-UV/MS Analysis of Derivatized Amino Acids

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

-

UV-Vis Detector: A diode array detector (DAD) or a variable wavelength detector.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

Chromatographic Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-18.1 min: 80-10% B; 18.1-25 min: 10% B. This is a starting point and should be optimized for the specific amino acid profile. |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| UV Detection | 280 nm (or scan for optimal wavelength) |

Mass Spectrometry Conditions (ESI Positive Mode):

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V (optimize per compound) |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Optimize for instrument |

| Scan Range | m/z 150 - 800 |

Expected Results and Data Interpretation

Upon successful derivatization, the resulting amino acid derivatives will exhibit significantly longer retention times on the reversed-phase column compared to their underivatized counterparts. The UV chromatogram at 280 nm should show well-resolved peaks for the different derivatized amino acids.

The mass spectrometer will provide confirmation of the derivatized products. The expected mass-to-charge ratio (m/z) for each derivative can be calculated as follows:

[M+H]⁺ = (Molecular Weight of Amino Acid) + (Molecular Weight of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl moiety) - (Molecular Weight of HCl) + 1.0078

The molecular weight of the added moiety (C₁₀H₁₀NO) is approximately 160.21 g/mol .

Table of Expected m/z Values for Selected Derivatized Amino Acids:

| Amino Acid | Formula | MW ( g/mol ) | Expected [M+H]⁺ of Derivative |

| Glycine | C₂H₅NO₂ | 75.07 | 236.11 |

| Alanine | C₃H₇NO₂ | 89.09 | 250.13 |

| Valine | C₅H₁₁NO₂ | 117.15 | 278.16 |

| Leucine | C₆H₁₃NO₂ | 131.17 | 292.18 |

| Phenylalanine | C₉H₁₁NO₂ | 165.19 | 326.20 |

Note: These are theoretical values and may vary slightly based on isotopic distribution.

Fragmentation patterns in MS/MS analysis can provide further structural confirmation. A characteristic fragmentation would be the loss of the indole moiety or cleavage at the urea linkage.[8][13]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Derivatization | Inactive reagent (hydrolyzed); Incorrect pH; Insufficient reaction time/temperature. | Prepare fresh derivatizing reagent solution; Ensure pH is basic (9-10) before adding the reagent; Optimize reaction time and temperature. |

| Multiple Peaks per Amino Acid | Incomplete reaction; Side reactions; Degradation of derivatives. | Ensure an excess of the derivatizing reagent; Optimize reaction conditions to favor the desired product; Analyze samples promptly after preparation. |

| Poor Peak Shape | Column overload; Inappropriate mobile phase; Sample solvent mismatch. | Dilute the sample; Adjust the mobile phase composition and gradient; Ensure the sample is reconstituted in a solvent similar to the initial mobile phase. |

Conclusion

The use of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride offers a promising new avenue for the derivatization of amino acids for chromatographic analysis. This method provides a robust means to enhance the hydrophobicity and detectability of these critical biomolecules, facilitating their sensitive and selective quantification in complex samples. The protocols outlined in this application note provide a solid foundation for researchers to implement and further optimize this technique for their specific analytical needs.

References

- PlumX. (n.d.). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography–tandem mass spectrometry.

- JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.

- Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.

- Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.

- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.

- PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.

- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.

- Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.

- PMC. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.

- PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.

- Wako Blog. (2024, February 15). Chiral Amino Acid Analysis Using LC/MS.

- Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.

- PubMed. (n.d.). Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides.

- ACS Publications. (n.d.). Indole-3-acetic acid. Mass spectra and chromatographic properties of amino acid conjugates.

- MDPI. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'.

- Sigma-Aldrich. (n.d.). Analysis of 20 Underivatized Amino Acids.

- MDPI. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.

- iris.unina.it. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

- Sigma-Aldrich. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.

- NISCAIR. (n.d.). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles.

- HETEROCYCLES. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE.

- ResearchGate. (2025, October 14). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

- LOCKSS. (2014, December 25). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2.

- AIP Publishing. (2025, February 10). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors.

- Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.

- MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

Sources

- 1. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 2. lcms.cz [lcms.cz]

- 3. shimadzu.com [shimadzu.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unina.it [iris.unina.it]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ [mdpi.com]

- 10. PlumX [plu.mx]

- 11. actanaturae.ru [actanaturae.ru]

- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Application Note: High-Fidelity Protection & Resolution Strategies using 2-Methylindoline-1-carbonyl Chloride

This Application Note and Protocol Guide details the strategic use of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (also referred to as

While often utilized as a chiral derivatizing agent, this reagent serves as a powerful "Safety-Catch" Protecting Group and Chiral Auxiliary .[1] Its unique indoline scaffold offers stability under standard acidic/basic conditions but can be "activated" for mild cleavage, or used to induce stereochemical control.

Executive Summary

The protection of nucleophilic functional groups (amines, alcohols) is a cornerstone of multi-step synthesis. Standard groups (Boc, Fmoc, Cbz) often fail when orthogonal deprotection conditions overlap or when stereochemical control is required.

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (MInd-COCl) enables a dual-mode strategy:

-

Chiral Auxiliary/Resolution: The C2-methyl stereocenter (if enantiopure) allows for the kinetic resolution of racemic amines or the determination of enantiomeric purity via diastereomeric urea formation.

-

Oxidative "Safety-Catch" Protection: The resulting urea/carbamate is extremely stable (orthogonal to Boc/Fmoc) but can be "activated" by oxidizing the indoline to an indole. The electron-deficient indole nitrogen then acts as a facile leaving group, allowing mild hydrolytic cleavage.

Technical Profile & Mechanism

The Reagent

-

Name: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride[1]

-

CAS: [1]

-

Structure: A carbamoyl chloride fused to a 2-methylindoline ring.[1]

-

Reactivity: Reacts with nucleophiles (

,

Mechanism of Action

The strategy relies on the electronic difference between Indoline (electron-rich, stable amide/urea bond) and Indole (electron-poor nitrogen, "twisted" or reactive amide/urea bond).

-

Protection (Stable State): The N-carbamoyl indoline is robust. The nitrogen lone pair participates in the urea resonance, making the carbonyl less electrophilic and resistant to hydrolysis.

-

Activation (Oxidation): Treatment with an oxidant (e.g., DDQ, CAN) dehydrogenates the indoline to an Indole .

-

Deprotection (Labile State): In the N-carbamoyl indole, the nitrogen lone pair is sequestered into the aromatic indole system (Hückel rule). It is no longer available for urea resonance. The carbonyl becomes highly electrophilic (similar to an acyl azide or anhydride), allowing cleavage by mild nucleophiles (e.g., LiOH, hydrazine) under conditions that would not affect a standard urea.

Caption: The "Safety-Catch" mechanism. The stable indoline scaffold is oxidized to a reactive indole, triggering facile deprotection.

Experimental Protocols

Protection Protocol (Formation of MInd-Urea)

Objective: Protect a primary amine (

Reagents:

-

Substrate: Amine (1.0 equiv)[1]

-

Reagent: 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (1.1 equiv)[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). Cool to 0°C. -

Addition: Add the base (1.5 mmol) followed by the dropwise addition of a solution of MInd-COCl (1.1 mmol) in DCM (2 mL).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Work-up: Quench with saturated

solution. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Checkpoint: The resulting MInd-urea is typically a crystalline solid, stable to TFA (Boc removal conditions) and Piperidine (Fmoc removal conditions).

Chiral Resolution (Optional Branch)

If using enantiopure (S)-MInd-COCl , the product from 3.1 will be a mixture of diastereomers (

-

Separation: Analyze the mixture via HPLC (C18 or Chiralpak). The rigid indoline scaffold typically induces significant retention time differences (

) between diastereomers. -

Isolation: Separate diastereomers via preparative HPLC or fractional crystallization.

-

Result: Enantiopure protected amine.

Oxidative Activation & Deprotection

Objective: Remove the MInd-CO group to release the free amine.

Reagents:

-

Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2–1.5 equiv)[1]

-

Nucleophile: LiOH (2 equiv) or Hydrazine hydrate (for very mild cleavage)[1]

Step-by-Step:

-

Activation: Dissolve the MInd-protected substrate in DCM/Water (9:1). Add DDQ (1.2 equiv) at 0°C. Stir at RT for 1–2 hours. The solution typically turns deep red/brown.

-

Cleavage: Without isolation (one-pot), add LiOH (2.0 equiv) or Hydrazine (2.0 equiv). Stir for 30–60 minutes.